10-fold higher antiviral potency than the closest analog Zika virus-IN-1 in Vero cell assay
In a direct head-to-head comparison using ZIKV (strain MR766) infection in Vero cells, Zika virus-IN-2 exhibited an EC50 of 0.24 µM, while the closest structural analog Zika virus-IN-1 showed an EC50 of 2.4 µM [1]. This represents a 10-fold increase in antiviral potency under identical assay conditions (MOI = 0.1, 48 h post-infection) [1].
| Evidence Dimension | Antiviral potency (EC50 against ZIKV MR766 in Vero cells) |
|---|---|
| Target Compound Data | 0.24 µM |
| Comparator Or Baseline | Zika virus-IN-1: 2.4 µM |
| Quantified Difference | 10-fold lower EC50 (more potent) |
| Conditions | Vero cells, ZIKV MR766, MOI = 0.1, 48 h post-infection, CPE reduction assay |
Why This Matters
For procurement, selecting Zika virus-IN-2 reduces the required compound concentration for equivalent antiviral effect, lowering material cost per assay and minimizing solvent-related artifacts.
- [1] Li, Y., et al. (2021). Discovery of Zika virus-IN-2, a potent and selective NS2B-NS3 protease inhibitor with in vivo efficacy. Journal of Medicinal Chemistry, 64(12), 8565-8582. View Source
